4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
This compound is related to studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their significant potential in photodynamic therapy (PDT) for cancer treatment. These studies emphasize the compound's role in generating singlet oxygen, a crucial factor in PDT, demonstrating high quantum yields and good fluorescence properties. Such characteristics are essential for the efficacy of PDT, as they contribute to the destruction of cancer cells through light-activated processes (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Antitumor Activity
Research on benzenesulfonamide derivatives has also explored their cytotoxic effects and potential as antitumor agents. Studies have synthesized and tested various benzenesulfonamide compounds for their ability to inhibit tumor growth and induce cell death, with some showing interesting cytotoxic activities. This area of research is critical for developing new therapeutic strategies against cancer, as it provides insights into the molecular mechanisms underlying the antitumor effects of these compounds (Gul et al., 2016).
Carbonic Anhydrase Inhibition
Another significant area of application for this compound is in the study of carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibition can have therapeutic implications, including tumor growth control and treatment of other conditions. Research has focused on synthesizing sulfonamide Schiff's bases and their metal complexes to investigate their inhibitory effects on carbonic anhydrase enzymes, with findings suggesting potential uses in medical treatments (Alyar et al., 2018).
Mechanism of Action
Target of action
Many benzenesulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons .
Mode of action
The sulfonamide group in these compounds can bind to the zinc ion in the active site of carbonic anhydrases, inhibiting the enzyme’s activity .
Result of action
The inhibition of carbonic anhydrases can have various effects depending on the specific enzyme isoform and its role in the body. For example, some carbonic anhydrases are involved in the production of stomach acid, so their inhibition can reduce acid secretion .
properties
IUPAC Name |
4-[[(E)-[1-[(3-methylphenyl)methyl]-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene]methyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(33(26,30)31)14-25-18-9-11-19(12-10-18)32(24,28)29/h2-14,25H,15H2,1H3,(H2,24,28,29)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAUQSJBKBSCHM-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide |
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